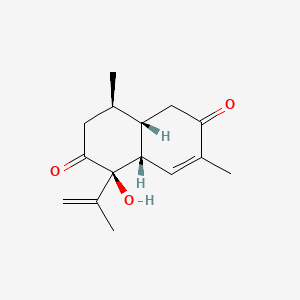
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is a sesquiterpenoid . It is a powerful natural compound used in studying various diseases, including cancers, due to its anti-inflammatory and antioxidant properties . Its unique chemical structure allows it to effectively target specific molecular pathways involved in disease progression .
Synthesis Analysis
The synthesis of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is described as (4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione .Scientific Research Applications
Biotransformation and Synthesis
- Biotransformation of sesquiterpene 4beta-hydroxyeudesmane-1,6-dione by filamentous fungi like Gliocladium roseum and Exserohilum halodes has been achieved. Notably, Gliocladium roseum produced metabolites including the 7alpha-hydroxylated derivative, emphasizing its potential in creating chemically challenging compounds (García-Granados et al., 2001).
- The synthesis of 7alpha-hydroxyandrost-4-ene-3,17-dione has been reported, showcasing a method for creating this compound which could be relevant in various research applications (Hossain et al., 1976).
Pharmacological Potential
- Compounds like 7alpha-arylaliphatic androsta-1,4-diene-3,17-diones have been studied for their potential as enzyme-activated irreversible inhibitors of aromatase, which may have therapeutic implications in hormone-dependent cancers (O'reilly & Brueggemeier, 1996).
- 7alpha-Carboalkoxy steroidal spirolactones have shown promise as aldosterone antagonists, highlighting the diverse pharmacological applications of 7alpha-substituted compounds (Weier & Hofmann, 1975).
Microbial Transformations
- The microbial transformation of compounds like androst-4-ene-3,17-dione by fungi such as Beauveria bassiana has led to various hydroxylated metabolites including 7alpha-hydroxylated derivatives. This study contributes to our understanding of enzymatic processes in fungi (Xiong et al., 2006).
- Certain mold fungi have been found capable of introducing a hydroxy group at position 7alpha in delta(5)-3beta-hydroxysteroids, showcasing their potential for steroid modification (Andriushina et al., 2010).
properties
IUPAC Name |
(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEQWOXALWTOIS-CKRXIKOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

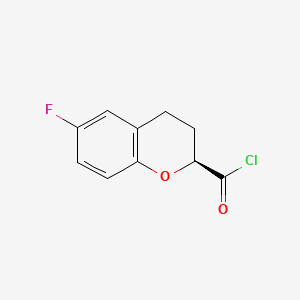
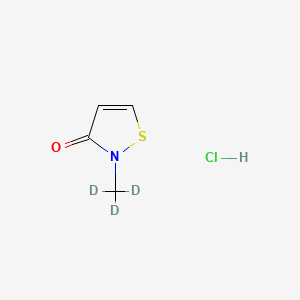
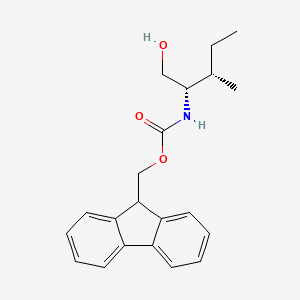
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
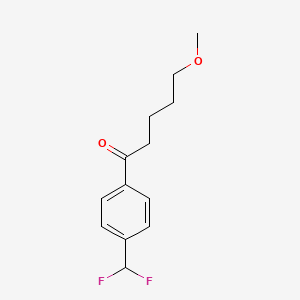
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)